molecular formula C5H6Cl2N2O B3249874 4-Amino-2-chloro-3-pyridinol hydrochloride CAS No. 1986268-11-4

4-Amino-2-chloro-3-pyridinol hydrochloride

Cat. No. B3249874
CAS RN: 1986268-11-4
M. Wt: 181.02
InChI Key: CQCPLGRFZYTEEA-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-pyridinol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Synthesis Analysis

The synthesis of 4-Amino-2-chloro-3-pyridinol hydrochloride involves several steps. The process includes α and γ-activation of chloropyridines, as well as palladium-mediated reactions . It’s also worth noting that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloro-3-pyridinol hydrochloride is represented by the InChI code: 1S/C5H5ClN2O.ClH/c6-5-4(9)3(7)1-2-8-5;/h1-2,9H,(H2,7,8);1H .


Chemical Reactions Analysis

4-Amino-2-chloro-3-pyridinol hydrochloride is reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . It’s also used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .


Physical And Chemical Properties Analysis

4-Amino-2-chloro-3-pyridinol hydrochloride is a white to light yellow crystalline powder with a melting point of 90-94°C . It has a high boiling point, indicating its stability under high temperatures .

Scientific Research Applications

Corrosion Inhibition Applications

Derivatives of pyridinol, such as quinoline and its related compounds, have been identified as effective anticorrosive materials. The presence of polar substituents, including hydroxyl, methoxy, amino, and nitro groups, allows these derivatives to adsorb onto metallic surfaces and form stable chelating complexes. This capability is crucial in protecting metals against corrosion, highlighting a significant application area of 4-Amino-2-chloro-3-pyridinol hydrochloride derivatives in materials science (Verma, Quraishi, & Ebenso, 2020).

Medicinal and Pharmaceutical Applications

The pyranopyrimidine core, structurally related to pyridinol derivatives, is essential in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. The versatility of these compounds in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds through various synthetic pathways, employing hybrid catalysts, highlights the compound's significance in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).

Synthetic Methodologies

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and imidazoles, demonstrate the compound's role in creating biologically active molecules. These derivatives exhibit various types of activity, including insectoacaricidal and neurodegenerative effects, which are crucial in developing new drugs and pesticides. This area emphasizes the compound's application in organic synthesis and the creation of new pharmacologically active substances (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .

Mechanism of Action

Target of Action

It is known that this compound is widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . Therefore, its targets can vary depending on the final product it is used to synthesize.

Mode of Action

The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Biochemical Pathways

Given its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes , it can be inferred that the compound may be involved in a variety of biochemical pathways depending on the final product it is used to create.

properties

IUPAC Name

4-amino-2-chloropyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-5-4(9)3(7)1-2-8-5;/h1-2,9H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCPLGRFZYTEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-3-pyridinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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